Methyl 3-aminopropionate hydrochloride
CAS No.: 3196-73-4
VCID: VC21537944
Molecular Formula: C4H10ClNO2
Molecular Weight: 139.58 g/mol
* For research use only. Not for human or veterinary use.

Description |
Methyl 3-aminopropionate hydrochloride, with the CAS number 3196-73-4, is a chemical compound that plays a significant role in various applications, including pharmaceutical synthesis and biochemical research. This compound is synthesized through the esterification of β-alanine, a process that involves methanol and thionyl chloride . The following sections will delve into its properties, synthesis methods, applications, and research findings. Synthesis MethodsThe synthesis of methyl 3-aminopropionate hydrochloride typically involves a two-stage process:
Synthesis Steps
ApplicationsMethyl 3-aminopropionate hydrochloride is utilized in various fields:
Research FindingsResearch on methyl 3-aminopropionate hydrochloride is primarily focused on its synthesis and applications. For instance, it is used in the synthesis of bidentate pyridine-acid ligands, which have applications in fluorescence spectroscopy for quantifying proteins like bovine serum albumin . Additionally, its role as a precursor in pharmaceutical synthesis highlights its importance in drug development. |
---|---|
CAS No. | 3196-73-4 |
Product Name | Methyl 3-aminopropionate hydrochloride |
Molecular Formula | C4H10ClNO2 |
Molecular Weight | 139.58 g/mol |
IUPAC Name | methyl 3-aminopropanoate;hydrochloride |
Standard InChI | InChI=1S/C4H9NO2.ClH/c1-7-4(6)2-3-5;/h2-3,5H2,1H3;1H |
Standard InChIKey | XPGRZDJXVKFLHQ-UHFFFAOYSA-N |
SMILES | COC(=O)CCN.Cl |
Canonical SMILES | COC(=O)CCN.Cl |
Synonyms | 3196-73-4;Methyl3-aminopropionatehydrochloride;Methyl3-aminopropanoateHydrochloride;beta-Alaninemethylesterhydrochloride;h-beta-ala-omehydrochloride;MFCD00039060;3-aminopropionicacidmethylesterhydrochloride;Methylbeta-alaninatehydrochloride;h-b-ala-omehcl;h-betaala-omehcl;h-beta-ala-omehcl;H-beta-Ala-OMeCl;H-beta-Ala-OMe.HCl;H-?-Ala-OMe.HCl;PubChem10900;H-$b-Ala-OMe.HCl;H-|A-Ala-OMe.HCl;AC1MC1VW;AC1Q3BXU;b-alaninemethylesterhcl;SCHEMBL21770;beta-alaninemethylesterhcl;KSC494K8P;A9515_SIGMA;Jsp005935 |
PubChem Compound | 2734767 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume